1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Description
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic organic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at the 1-position and a carbaldehyde moiety at the 7-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(4-10-11)2-9-3-7(8)5-12/h2-5H,1H3 |
InChI Key |
WQYANWVRGZJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route starts with the formation of the pyrazole ring, which is then fused with a pyridine ring.
Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula : C₈H₇N₃O (calculated based on structural analogs).
- Molecular Weight : ~161.16 g/mol (derived from substitution patterns in ).
- Core Structure : Pyrazolo[4,3-c]pyridine, a bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrazole ring fused to a pyridine ring.
Structural and Functional Group Variations
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
- Molecular Formula : C₇H₄ClN₃O .
- Molecular Weight : 181.58 g/mol .
- Key Differences :
- Substitution at position 3 with chlorine instead of a methyl group.
- The electron-withdrawing Cl substituent increases electrophilicity at the aldehyde group compared to the methylated analog.
- Higher molecular weight due to chlorine’s atomic mass.
- Safety : Classified as hazardous, requiring stringent handling protocols (e.g., inhalation precautions) .
1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde
- Molecular Formula: C₇H₆N₂O (inferred from nomenclature in ).
- Molecular Weight : ~134.13 g/mol.
- Key Differences: Pyrrolo[2,3-c]pyridine core replaces pyrazolo[4,3-c]pyridine, substituting a pyrrole ring (one nitrogen) for the pyrazole ring (two nitrogens).
- Commercial Availability : High cost (e.g., €1,382/g) suggests complex synthesis .
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
- Molecular Formula : C₇H₁₀ClN₅ (derived from ).
- Molecular Weight : 184.62 g/mol .
- Key Differences :
- Substitution at position 3 with an amine group (-NH₂) instead of chlorine or aldehyde.
- The amine group enhances nucleophilicity, contrasting with the electrophilic aldehyde in the target compound.
Comparative Analysis Table
Electronic and Reactivity Profiles
- The aldehyde at position 7 is reactive in condensation reactions (e.g., forming Schiff bases).
3-Chloro Analog :
Pyrrolo Analog :
- The absence of a second nitrogen in the fused ring reduces polarity, likely increasing lipid solubility compared to pyrazolo derivatives .
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